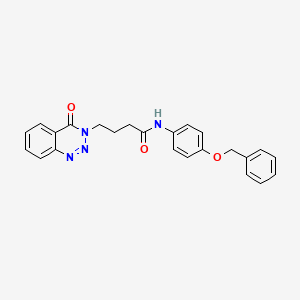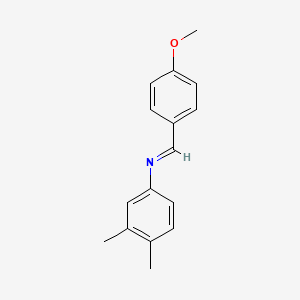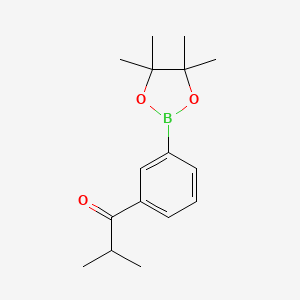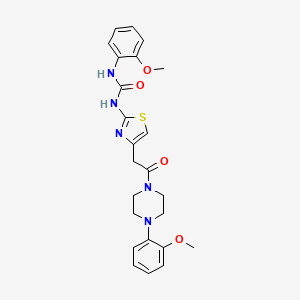![molecular formula C20H14N2O6 B2767660 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one CAS No. 892754-37-9](/img/structure/B2767660.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several interesting substructures, including a benzo[d][1,3]dioxol-5-yl group , a 1,2,4-oxadiazol-5-yl group, and a 2H-chromen-2-one group. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been established by single crystal X-ray crystallographic analysis . This technique allows for a detailed view of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been characterized by various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry .Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of compounds similar to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one is in antimicrobial activity. Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Furthermore, another study synthesized derivatives that showed broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
Antioxidant Properties
Compounds structurally related to this compound demonstrate considerable antioxidant activities. For instance, a study on the coumarin derivative showed high antioxidant activities with significant scavenging activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Another research synthesized novel derivatives that exhibited potent antioxidant activities (Rabie, Tantawy, & Badr, 2016).
Synthesis and Characterization
The synthesis and spectral characterization of such compounds are crucial for understanding their properties and potential applications. For example, the preparation and characterization of certain derivatives in dioxin-ethanol medium were performed, providing insights into their structural properties (Mahmoud, Abou-Elmagd, Derbala, Hekal, 2012). Another study on the reactions of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride highlighted the chemical versatility of such compounds (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011).
Fluorescence Study
Fluorescence studies of compounds related to this compound reveal potential for applications in light-emitting materials. A study described the synthesis and fluorescence efficiency of certain derivatives, indicating their capability to emit blue light, which could be relevant in optical applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Antitubercular Activity
There is evidence that compounds with structures similar to this compound can have antitubercular properties. A study synthesized and evaluated oxadiazole-coumarin-triazole hybrids for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing promising activity (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQRVCHKOUESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)


![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)
